2-(difluoromethyl)-N-hydroxypyridine-4-carbonimidoyl chloride

Description

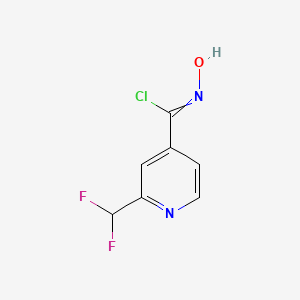

2-(Difluoromethyl)-N-hydroxypyridine-4-carbonimidoyl chloride (molecular formula: C₇H₅ClF₂N₂O) is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position, an N-hydroxycarbonimidoyl chloride moiety at the 4-position, and a reactive chloride substituent. This compound’s unique structure combines fluorine’s electron-withdrawing effects with the reactivity of the carbonimidoyl chloride group, making it a candidate for pharmaceutical and agrochemical applications. Its molecular weight is approximately 218.58 g/mol, and its reactivity is influenced by the chlorine atom’s electrophilicity and the difluoromethyl group’s steric and electronic properties .

Properties

IUPAC Name |

2-(difluoromethyl)-N-hydroxypyridine-4-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2N2O/c8-6(12-13)4-1-2-11-5(3-4)7(9)10/h1-3,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRROJVWLMWHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=NO)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=C1C(=NO)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield difluoromethylated amines.

Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include difluoromethylated derivatives, which can be further functionalized for various applications .

Scientific Research Applications

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Physical Property Comparisons

The following table summarizes key structural and physical properties of the target compound and analogs:

Key Observations :

- Fluorination Effects : The difluoromethyl group (-CF₂H) in the target compound balances lipophilicity and metabolic stability compared to the stronger electron-withdrawing -CF₃ group in ’s analog .

- Reactivity: The carbonimidoyl chloride (-C(=NH)Cl) group is more reactive than carbonyl chloride (-COCl) or amino (-NH₂) groups, enabling nucleophilic substitutions or condensations .

- Melting Points : Compounds with bulky substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) due to enhanced crystallinity, whereas the target compound’s melting point is likely lower .

Agrochemical Inhibitors ()

The European patent () lists analogs like A.3.32–A.3.39 , which share the 2-(difluoromethyl)pyridine scaffold but differ in the carboxamide substituents. For example:

- A.3.32 : 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide.

- A.3.35 : 2-(Difluoromethyl)-N-[(3R)-3-ethyl-1,1-dimethylindan-4-yl]pyridine-3-carboxamide.

Comparison with Target Compound :

- Functional Groups : The target compound’s carbonimidoyl chloride (-C(=NH)Cl) offers distinct reactivity compared to carboxamides (-CONHR), enabling covalent binding or further derivatization.

- Bioactivity : Carboxamide derivatives in act as Complex II inhibitors in fungicides, suggesting the difluoromethyl-pyridine core is critical for target engagement. The target compound’s chloride may enhance binding to cysteine residues or other nucleophilic sites in enzymes .

Fluorinated Pharmaceuticals ()

Fluorine’s role in improving bioavailability and metabolic stability is well-documented:

- Metabolic Stability: The -CF₂H group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, similar to fluconazole and other fluorinated drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.